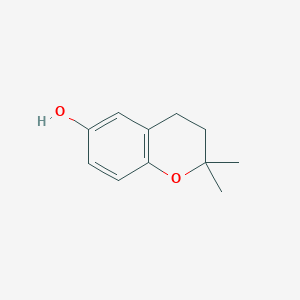
6-Hydroxy-2,2-diméthylchromane
Vue d'ensemble
Description
6-Hydroxy-2,2-dimethylchroman, also known as 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo(b)pyran, is a type of chroman . Chromans are important and interesting heterobicyclic compounds that act as building blocks in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Synthesis Analysis
The synthesis of chroman derivatives has been reported in various studies. For instance, one method involves the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2,2-dimethylchroman is C11H14O2, with a molecular weight of 178.22800 . It has a density of 1.085g/cm3, a boiling point of 302.2ºC at 760mmHg, and a flash point of 133.8ºC .Chemical Reactions Analysis
Chroman-4-one analogs, such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one, have been shown to display antiparasitic activity by targeting pteridine reductase-1 .Physical And Chemical Properties Analysis
6-Hydroxy-2,2-dimethylchroman has a molecular weight of 178.22800, a density of 1.085g/cm3, a boiling point of 302.2ºC at 760mmHg, and a flash point of 133.8ºC . The exact mass is 178.09900, the PSA is 29.46000, the LogP is 2.49580, and the vapour pressure is 0.000561mmHg at 25°C .Applications De Recherche Scientifique
Activités pharmacologiques
Les analogues de la chromanone, y compris le 6-hydroxy-2,2-diméthylchromane, présentent un large éventail d'activités pharmacologiques . Celles-ci comprennent l'activité anticancéreuse, antivasculaire, antidiabétique, antioxydante, antimicrobienne, antifongique, antivirale, antileishmanienne, insecticide, spasmolytique, analgésique, anti-inflammatoire, anticoagulante, inhibitrice des oestrogènes, anti-acétylcholinestérase (AchE), anti-virus de l'immunodéficience humaine (VIH), anticonvulsivante, antidépresseur, anticoronal et antituberculeuse .
Activité antiparasitaire
Les analogues de la chroman-4-one tels que la 6-hydroxy-2-(3-hydroxyphényl) chroman-4-one, la 6-hydroxy-2-(4-hydroxyphényl) chroman-4-one et la 2-(3,4-dihydroxyphényl)-6-hydroxychroman-4-one ont montré une inhibition significative contre T. brucei et L. infantum, affichant une activité antiparasitaire .
Potentiel antipsychotique
Les dérivés de la flavone, y compris la 7- (4- (4- (6-fluorobenzo [d] isoxazol-3-yl) pipéridin- 1-yl) butoxy)-2,2-diméthylchroman-4-one, se sont avérés prometteurs comme antipsychotiques potentiels à large spectre . Elles présentent une forte affinité pour les récepteurs de la dopamine D2, D3 et de la sérotonine 5-HT1A, 5-HT2A, et présentent également des activités faibles à modérées sur les récepteurs 5-HT2C, α1 et H1 . Cela indique une faible propension à induire des effets secondaires tels que le gain de poids, l'hypotension orthostatique et le prolongement de l'intervalle QT .
Traitement de la schizophrénie
Des études comportementales in vivo suggèrent que ces composés ont des effets favorables pour atténuer les symptômes de type schizophrénie sans provoquer de catalepsie . Cela suggère que le this compound et ses analogues ont le potentiel d'être développés davantage comme de nouveaux antipsychotiques atypiques .
Synthèse chimique
Le composé a été identifié comme un sous-produit de la condensation de l'hydroquinone avec le 2-méthylbut-3-én-2-ol . <a data-citationid="ad5c0c1c-cd49-54f4-f335-39534e4b2c47-30-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s13369-
Mécanisme D'action
Target of Action
Chromanone analogs, which include 6-hydroxy-2,2-dimethylchroman, have been shown to target pteridine reductase-1, displaying antiparasitic activity .
Mode of Action
It’s known that chromanone analogs interact with their targets, leading to significant inhibition against certain parasites .
Biochemical Pathways
Chromanone analogs have been associated with a wide range of pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Chromanone analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Chroman derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chroman derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUWKXIPPULUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172232 | |
| Record name | 6-Hydroxy-2,2-dimethylchroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1886-42-6 | |
| Record name | 6-Hydroxy-2,2-dimethylchroman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-2,2-dimethylchroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that 6-Hydroxy-2,2-dimethylchroman does not react with superoxide to form chromanoxyl radicals, unlike other tocopherol model compounds. What structural feature is believed to be responsible for this difference in reactivity?
A1: The research suggests that the absence of a methyl substituent at the C-5 position in 6-Hydroxy-2,2-dimethylchroman is responsible for its lack of reactivity with superoxide []. The presence of this methyl group in other tocopherol models, like α-tocopherol and its model (6-Hydroxy-2,2,5,7,8-pentamethylchroman), is correlated with their ability to form chromanoxyl radicals upon reaction with superoxide. This highlights the importance of the C-5 methyl group in facilitating this specific antioxidant activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



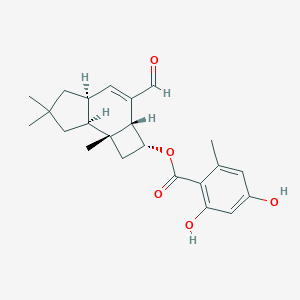
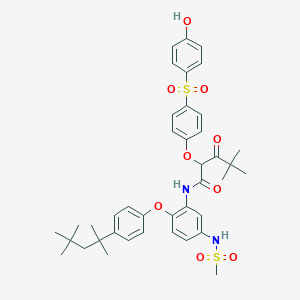
![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)
![Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)


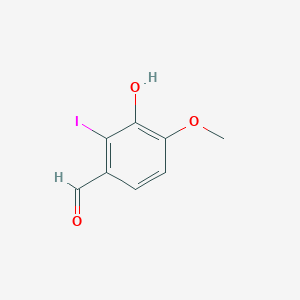
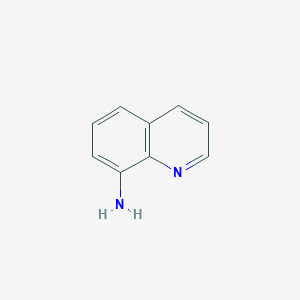
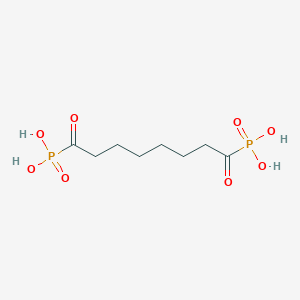
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)

![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)